6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide
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Overview
Description
6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MIP-2C and is a pyrazine derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of MIP-2C is not fully understood. However, studies have suggested that MIP-2C may exert its anticancer activity by inhibiting the activity of certain enzymes such as topoisomerase II and DNA polymerase. MIP-2C has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MIP-2C has been found to have various biochemical and physiological effects. Studies have shown that MIP-2C can inhibit the growth of cancer cells and induce apoptosis. MIP-2C has also been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
MIP-2C has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. MIP-2C is also readily available and can be purchased from various chemical suppliers. However, MIP-2C has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. MIP-2C is also a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the study of MIP-2C. One potential direction is the further study of its anticancer activity and its potential use as a drug candidate. Another direction is the study of its properties as a building block for the synthesis of functional materials. Additionally, the study of the mechanism of action of MIP-2C and its biochemical and physiological effects could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of MIP-2C involves the reaction of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid with 3-aminophenylboronic acid and 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
MIP-2C has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MIP-2C has been found to have potential anticancer activity and has been studied as a potential drug candidate. In materials science, MIP-2C has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks. In organic synthesis, MIP-2C has been used as a starting material for the synthesis of various pyrazine derivatives.
properties
IUPAC Name |
6-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-5-4-8-25-12-18(24-19(13)25)15-6-3-7-16(9-15)23-20(26)17-11-21-10-14(2)22-17/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYYGCLIJIPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=NC(=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)pyrazine-2-carboxamide |
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